molecular formula C12H11BClNO2 B14091389 (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid

Cat. No.: B14091389
M. Wt: 247.49 g/mol
InChI Key: BTMVZFVACOYLIC-UHFFFAOYSA-N
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Description

(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and m-tolyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Used for the oxidation of the boronic acid group.

    Reducing Agents: Used for the reduction of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Boranes: Formed through reduction of the boronic acid group.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:

The unique combination of the chloro, m-tolyl, and boronic acid groups in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H11BClNO2

Molecular Weight

247.49 g/mol

IUPAC Name

[5-chloro-6-(3-methylphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H11BClNO2/c1-8-3-2-4-9(5-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3

InChI Key

BTMVZFVACOYLIC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CC(=C2)C)Cl)(O)O

Origin of Product

United States

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